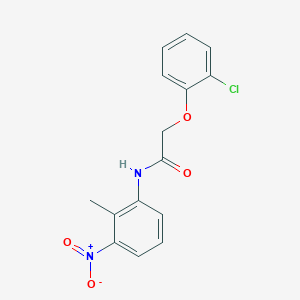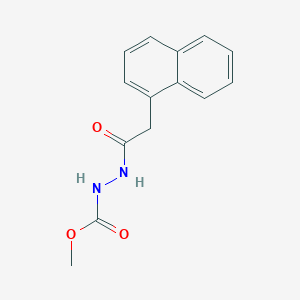![molecular formula C16H20N2O4 B321290 2-{[2-(3-methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B321290.png)
2-{[2-(3-methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(3-methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid is a complex organic compound with a specific stereochemistry It is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group, an amide linkage, and a 3-methylbenzoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3-methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps, including the formation of the cyclohexane ring, introduction of the carboxylic acid group, and subsequent functionalization with the 3-methylbenzoyl and amide groups. Common synthetic routes may include:
Cyclohexane Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Carboxylic Acid Group: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Functionalization with 3-Methylbenzoyl Group: This can be done through Friedel-Crafts acylation using 3-methylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Amide Formation: The final step involves the formation of the amide linkage, which can be achieved through the reaction of the amine with a carbamoyl chloride derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-{[2-(3-methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or anhydrides.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The benzoyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or anhydrides, while reduction can produce alcohols or amines.
科学研究应用
2-{[2-(3-methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-{[2-(3-methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(1R,2S)-2-[[(3-methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.
(1S,2R)-2-[[(4-methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid: A structural isomer with a different position of the methyl group on the benzoyl ring.
(1S,2R)-2-[[(3-chlorobenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid: A derivative with a chlorine substituent instead of a methyl group.
Uniqueness
The uniqueness of 2-{[2-(3-methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
属性
分子式 |
C16H20N2O4 |
|---|---|
分子量 |
304.34 g/mol |
IUPAC 名称 |
(1S,2R)-2-[[(3-methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H20N2O4/c1-10-5-4-6-11(9-10)14(19)17-18-15(20)12-7-2-3-8-13(12)16(21)22/h4-6,9,12-13H,2-3,7-8H2,1H3,(H,17,19)(H,18,20)(H,21,22)/t12-,13+/m1/s1 |
InChI 键 |
PBHKSNOTMKMTTK-OLZOCXBDSA-N |
手性 SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)[C@@H]2CCCC[C@@H]2C(=O)O |
SMILES |
CC1=CC=CC(=C1)C(=O)NNC(=O)C2CCCCC2C(=O)O |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)C2CCCCC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(2-chlorophenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B321210.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(2-chlorophenoxy)acetamide](/img/structure/B321211.png)
![N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B321213.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1-naphthyl)acetamide](/img/structure/B321214.png)

![2-(1-naphthyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B321218.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-(1-naphthyl)acetamide](/img/structure/B321224.png)

![N-[4-({2-[(4-ethylphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B321227.png)
![4,5-Dimethyl-2-[(1-naphthylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B321230.png)
![N-benzyl-N-(2-{benzyl[(4-ethylphenoxy)acetyl]amino}ethyl)-2-(4-ethylphenoxy)acetamide](/img/structure/B321232.png)
![2-(4-ethylphenoxy)-N-(2-{[(4-ethylphenoxy)acetyl]anilino}ethyl)-N-phenylacetamide](/img/structure/B321233.png)
